molecular formula C21H17NO2 B14938865 N-benzyl-9H-xanthene-9-carboxamide

N-benzyl-9H-xanthene-9-carboxamide

Cat. No.: B14938865
M. Wt: 315.4 g/mol
InChI Key: IIHXKBJYWQXVJQ-UHFFFAOYSA-N
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Description

N-benzyl-9H-xanthene-9-carboxamide is a chemical compound belonging to the xanthene family. Xanthenes are oxygen-containing heterocycles known for their diverse biological activities and applications in various fields. The structure of this compound consists of a xanthene core with a benzyl group attached to the nitrogen atom and a carboxamide group at the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-9H-xanthene-9-carboxamide can be achieved through several methods. One common approach involves the reaction of 9H-xanthene-9-carboxylic acid with benzylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as acetic anhydride or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides, aryl halides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthone derivatives, while reduction can produce xanthene derivatives with altered functional groups.

Scientific Research Applications

N-benzyl-9H-xanthene-9-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-benzyl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-9H-xanthene-9-carboxamide: A similar compound with a chlorobenzyl group instead of a benzyl group.

    N-(3,4-dichlorobenzyl)-9H-xanthene-9-carboxamide:

Uniqueness

N-benzyl-9H-xanthene-9-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzyl group and carboxamide functionality allows for versatile chemical modifications and interactions with various molecular targets.

Properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

N-benzyl-9H-xanthene-9-carboxamide

InChI

InChI=1S/C21H17NO2/c23-21(22-14-15-8-2-1-3-9-15)20-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)20/h1-13,20H,14H2,(H,22,23)

InChI Key

IIHXKBJYWQXVJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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